

# Kira8: A Technical Guide to a Potent and Selective IRE1α Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |
|----------------------|---------|-----------|--|--|
| Compound Name:       | Kira8   |           |  |  |
| Cat. No.:            | B608351 | Get Quote |  |  |

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of **Kira8** (also known as AMG-18), a highly potent and mono-selective small-molecule inhibitor of Inositol-requiring enzyme 1α (IRE1α). **Kira8** functions as a kinase-inhibiting RNase attenuator (KIRA), allosterically modulating the endoribonuclease (RNase) activity of IRE1α. This guide details its chemical structure, physicochemical properties, mechanism of action, and its effects on the Unfolded Protein Response (UPR) signaling pathway. It includes quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and workflows to serve as a resource for researchers utilizing this compound.

### **Chemical Structure and Physicochemical Properties**

**Kira8** is a sulfonamide compound with a molecular weight of 601.12 g/mol .[1][2] It is structurally distinct from other KIRA compounds like KIRA6 and KIRA7, which are based on an imidazopyrazine scaffold.[3] Its high selectivity and nanomolar potency make it a valuable tool for studying the IRE1α signaling pathway.[3][4]



| Property                                                 | Value                             | Reference |
|----------------------------------------------------------|-----------------------------------|-----------|
| Synonyms                                                 | AMG-18                            | [1][2][5] |
| CAS Number                                               | 1630086-20-2                      | [6]       |
| Molecular Formula                                        | C31H29CIN6O3S                     | [2][6]    |
| Molecular Weight                                         | 601.12                            | [1][2]    |
| Solubility                                               | DMSO: up to 100 mg/mL (166.35 mM) | [1][5]    |
| Water: < 0.1 mg/mL (Insoluble)                           | [6]                               |           |
| Ethanol: 76.92 mg/mL (with sonication and pH adjustment) | [5]                               | _         |

#### **Mechanism of Action**

**Kira8** is a mono-selective, allosteric inhibitor of the IRE1α RNase domain.[1][2][5] Under conditions of endoplasmic reticulum (ER) stress, the accumulation of unfolded proteins causes IRE1α to dimerize and trans-autophosphorylate, which activates its RNase domain.[7][8] **Kira8** binds to the ATP-binding pocket within the kinase domain of IRE1α, stabilizing it in an inactive "DFG-out" conformation.[3] This allosteric modulation prevents the necessary conformational changes and back-to-back dimerization required for RNase activation, thereby attenuating its activity without directly competing at the RNase active site.[3] By blocking the RNase function, **Kira8** potently inhibits the splicing of X-box Binding Protein 1 (XBP1) mRNA, a key step in the adaptive UPR.[5][7]





Dimerization & Autophosphorylation

Click to download full resolution via product page

**Caption:** Mechanism of **Kira8** inhibition on the IRE1 $\alpha$  signaling pathway.



## **Biological Activity and Signaling Pathway Modulation**

The primary role of **Kira8** is the inhibition of the IRE1a/XBP1 signaling pathway, a central branch of the Unfolded Protein Response.[9][10] This pathway is crucial for cell survival under ER stress but can also trigger apoptosis when stress is prolonged or severe.[7][11]

#### Inhibition of the Adaptive UPR

By preventing the splicing of XBP1 mRNA, **Kira8** blocks the production of the spliced XBP1 (sXBP1) protein, a potent transcription factor.[5][7] This prevents the upregulation of target genes involved in protein folding, ER-associated degradation (ERAD), and quality control, thereby inhibiting the adaptive UPR. This activity has been demonstrated to be beneficial in disease models where chronic IRE1 $\alpha$  activation is pathogenic, such as in non-alcoholic steatohepatitis and pulmonary fibrosis.[4][9][12]

#### Crosstalk with the PERK Pathway

In some cellular contexts, such as multiple myeloma and pancreatic neuroendocrine tumors, inhibition of the IRE1 $\alpha$  pathway by **Kira8** can lead to a compensatory hyperactivation of the parallel PERK pathway, another major UPR sensor.[11][13] This reciprocal signaling can result in increased expression of the pro-apoptotic factor CHOP.[13][14] This crosstalk suggests that the cellular outcome of **Kira8** treatment can be context-dependent, either promoting cell survival by reducing ER stress or inducing apoptosis by shifting the UPR balance.[12][13]





Click to download full resolution via product page

**Caption:** Crosstalk between IRE1 $\alpha$  and PERK pathways upon **Kira8** inhibition.

### **Quantitative Data**

**Kira8** is characterized by its nanomolar potency against IRE1 $\alpha$ , with high selectivity over other kinases.

| Parameter | Value  | Target/System                                  | Reference    |
|-----------|--------|------------------------------------------------|--------------|
| IC50      | 5.9 nM | Allosteric attenuation of IRE1α RNase activity | [1][2][5][8] |



#### **Experimental Protocols**

The following are summaries of common experimental methods used to characterize the activity of **Kira8**.

#### **XBP1 Splicing Assay**

This assay directly measures the endoribonuclease activity of IRE1 $\alpha$  in cells.

- Cell Treatment: Culture cells (e.g., IM-9, INS-1) and induce ER stress with an agent like thapsigargin or brefeldin A in the presence of DMSO (vehicle) or varying concentrations of **Kira8** for a specified time (e.g., 24 hours).[15][16]
- RNA Extraction: Isolate total RNA from the treated cells using a standard protocol (e.g., TRIzol).
- RT-PCR: Synthesize cDNA from the RNA and perform PCR using primers that flank the 26nucleotide intron in the XBP1 mRNA.
- Restriction Digest: The unspliced XBP1 PCR product contains a Pstl restriction site, which is removed upon splicing. Digest the PCR products with Pstl enzyme.[15]
- Gel Electrophoresis: Separate the digested products on an agarose gel. The unspliced form will be cleaved into two smaller bands, while the spliced, active form will remain as a single, larger band. Quantify band intensity to determine the ratio of spliced to total XBP1.[15][16]



Click to download full resolution via product page

**Caption:** Experimental workflow for analyzing XBP1 mRNA splicing.

#### **Cell Viability and Apoptosis Assays**

 Cell Viability: Cell viability after Kira8 treatment is often measured using colorimetric assays such as the Cell Counting Kit-8 (CCK-8) or MTT assay, which quantify metabolic activity.[15]



 Apoptosis: Apoptosis can be assessed by flow cytometry using Annexin V and Propidium lodide (PI) staining. Annexin V-positive, PI-negative cells are considered to be in the early stages of apoptosis.[15]

#### In Vivo Studies

**Kira8** has been evaluated in various mouse models. A common dosing regimen involves intraperitoneal (i.p.) injection.

- Diabetes Models (Akita & NOD mice): Kira8 was administered daily at 50 mg/kg (i.p.) to prediabetic mice.[2][6] Treatment led to a significant reduction in hyperglycemia and preservation of pancreatic β-cells.[5][6]
- Pulmonary Fibrosis Model (Bleomycin-induced): Mice were treated with Kira8 at 50 mg/kg/day (i.p.) starting 14 days after bleomycin exposure. The treatment attenuated fibrosis markers, including lung weight and hydroxyproline content.[4]
- Non-alcoholic Steatohepatitis (NASH): The efficacy of Kira8 in attenuating NASH has also been demonstrated in mouse models, where it was shown to inhibit the IRE1α/XBP1 pathway in hepatocytes.[9][10]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. selleckchem.com [selleckchem.com]
- 2. Kira8 | IRE1 | TargetMol [targetmol.com]
- 3. Effect of Kinase Inhibiting RNase Attenuator (KIRA) Compounds on the Formation of Face-to-Face Dimers of Inositol-Requiring Enzyme 1: Insights from Computational Modeling
  PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung PMC [pmc.ncbi.nlm.nih.gov]



- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. KIRA8 attenuates non-alcoholic steatohepatitis through inhibition of the IRE1α/XBP1 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung | PLOS One [journals.plos.org]
- 13. Targeting Adaptive IRE1α Signaling and PLK2 in Multiple Myeloma: Possible Anti-Tumor Mechanisms of KIRA8 and Nilotinib PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Adaptive IRE1α Signaling and PLK2 in Multiple Myeloma: Possible Anti-Tumor Mechanisms of KIRA8 and Nilotinib PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Kira8: A Technical Guide to a Potent and Selective IRE1α Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608351#chemical-structure-and-properties-of-kira8]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com